(2E)-2-[(1R,5S)-1,8,8-trimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-4-ylidene]acetonitrile
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Overview
Description
(2E)-2-[(1R,5S)-1,8,8-trimethyl-3-oxo-2-oxabicyclo[321]octan-4-ylidene]acetonitrile is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(1R,5S)-1,8,8-trimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-4-ylidene]acetonitrile typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. One common approach is the Diels-Alder reaction, which forms the bicyclic structure, followed by oxidation and nitrile addition .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(1R,5S)-1,8,8-trimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-4-ylidene]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines .
Scientific Research Applications
(2E)-2-[(1R,5S)-1,8,8-trimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-4-ylidene]acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-2-[(1R,5S)-1,8,8-trimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-4-ylidene]acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Atisine: Another bicyclic compound with similar structural features.
Denudatine: Shares the bicyclic core but differs in functional groups.
Arcutane: Similar in structure but with different substituents.
Uniqueness
(2E)-2-[(1R,5S)-1,8,8-trimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-4-ylidene]acetonitrile is unique due to its specific functional groups and the potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
(2E)-2-[(1R,5S)-1,8,8-trimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-4-ylidene]acetonitrile |
InChI |
InChI=1S/C12H15NO2/c1-11(2)9-4-6-12(11,3)15-10(14)8(9)5-7-13/h5,9H,4,6H2,1-3H3/b8-5+/t9-,12-/m1/s1 |
InChI Key |
SRYSKNHVJLZGDL-GAVOXZQTSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)/C(=C\C#N)/C(=O)O2 |
Canonical SMILES |
CC1(C2CCC1(OC(=O)C2=CC#N)C)C |
Origin of Product |
United States |
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